Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-
Brand Name: Vulcanchem
CAS No.: 180537-71-7
VCID: VC20895841
InChI: InChI=1S/C16H13BrN2O3/c1-10-2-4-11(5-3-10)13(20)8-14(21)16(22)19-15-7-6-12(17)9-18-15/h2-7,9H,8H2,1H3,(H,18,19,22)
SMILES: CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br
Molecular Formula: C16H13BrN2O3
Molecular Weight: 361.19 g/mol

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-

CAS No.: 180537-71-7

Cat. No.: VC20895841

Molecular Formula: C16H13BrN2O3

Molecular Weight: 361.19 g/mol

* For research use only. Not for human or veterinary use.

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- - 180537-71-7

Specification

CAS No. 180537-71-7
Molecular Formula C16H13BrN2O3
Molecular Weight 361.19 g/mol
IUPAC Name N-(5-bromopyridin-2-yl)-4-(4-methylphenyl)-2,4-dioxobutanamide
Standard InChI InChI=1S/C16H13BrN2O3/c1-10-2-4-11(5-3-10)13(20)8-14(21)16(22)19-15-7-6-12(17)9-18-15/h2-7,9H,8H2,1H3,(H,18,19,22)
Standard InChI Key NGWZNBSIWBDQAJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br

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